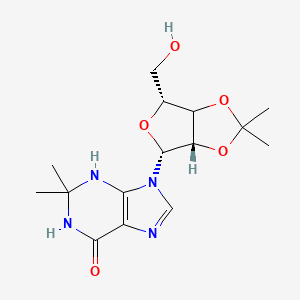
Sodium ZINC chlorophyllin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Zinc Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll . It is a rare cosmetic ingredient, known for its antioxidant properties . It is a closely related group of salts that are derived from chlorophyll, differing in the identity of the cations associated with the anion . Its most common form is a sodium/copper derivative used as a food additive and in alternative medicine .
Synthesis Analysis
Chlorophyll was extracted from pine needles, and then this compound (SZC) was synthesized by saponification, purification, and substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C34H31O6N4ZnNa3 . The basic structure of chlorophyll is a porphyrin ring similar to that of heme in hemoglobin, although the central atom in chlorophyll is magnesium instead of iron . In this compound, the central atom is replaced with zinc .Physical And Chemical Properties Analysis
This compound is a water-soluble compound . Its molecular weight is 725.99 . It is a green to black powder prepared from chlorophyll by saponification and replacement of magnesium by copper .Applications De Recherche Scientifique
Preparation and Stability : Sodium zinc chlorophyllin has been prepared from different plant sources like pachyrhizus leaf, spinach leaves, tea fresh leaves, and Taxus chinensis leaves. These studies have focused on optimizing the extraction process and evaluating the stability of the product. They found that this compound generally exhibits high water solubility, thermal stability, and resistance to oxidants and reducers. However, it is susceptible to degradation under sunlight and can be influenced by certain metal ions like Cu2+ and Fe3+ (Guo Rui-hua, 2010); (Ma Li-ying, 2012); (Hu Wan-qin, 2006); (W. Chunxia, 2013).
Dyeing Properties : Research has also explored the use of this compound for dyeing wool fabrics. The studies indicate that this compound can effectively dye wool, imparting good washing fastness. However, the light fastness of the dyed fabric needs improvement (W. Chunxia, 2013).
Antioxidant Properties : this compound has been evaluated for its antioxidant activities. In one study, it demonstrated better antioxidant properties at lower dosages compared to other forms of chlorophyllin in various biochemical assays. This suggests potential bioactivities of chlorophyll derivatives and supports their possible role in human health protection and disease prevention (Ruzhen Zhan, Jian Wu, J. Ouyang, 2014).
Application in Phytoremediation : A study on Juncus acutus, a halophytic species, demonstrated its capacity to tolerate and accumulate zinc, suggesting its potential in phytoremediation for Zn-contaminated lands. This is relevant considering the zinc component in this compound (E. Mateos-Naranjo, E. Castellanos, A. Perez-Martin, 2014).
Mécanisme D'action
While the exact mechanism of action of Sodium Zinc Chlorophyllin is not fully understood, it is known to have potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . It is also suggested that it may aid the uptake and free ionization of zinc, potentially inhibiting ribonucleic acid synthesis of SARS-CoV-2 in human epithelial lung tissue .
Propriétés
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




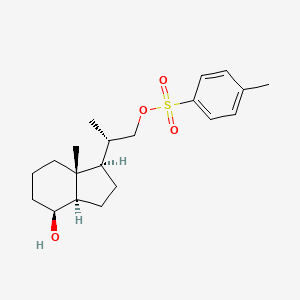
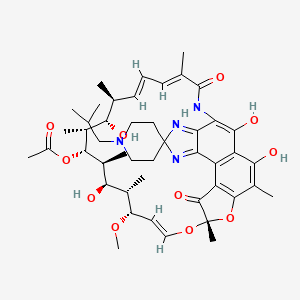


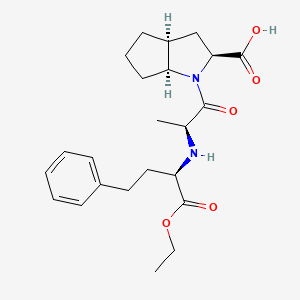
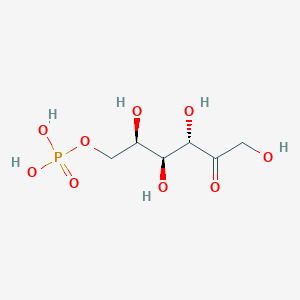

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)
